tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride
CAS No.: 1909313-44-5
Cat. No.: VC4627245
Molecular Formula: C13H27ClN2O2
Molecular Weight: 278.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909313-44-5 |
|---|---|
| Molecular Formula | C13H27ClN2O2 |
| Molecular Weight | 278.82 |
| IUPAC Name | tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C13H26N2O2.ClH/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5;/h9-11,14H,6-8H2,1-5H3,(H,15,16);1H |
| Standard InChI Key | LJKDYGCFZSOSOX-UHFFFAOYSA-N |
| SMILES | CC1CC(NCC1CNC(=O)OC(C)(C)C)C.Cl |
Introduction
tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride is a chemical compound with the CAS number 1909313-44-5. It is a derivative of piperidine, featuring a six-membered nitrogen-containing ring, and is primarily utilized in organic synthesis and pharmaceutical research. The compound includes a tert-butyl group, which enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties.
Synthesis
The synthesis of tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. A common method includes using tert-butyl chloroformate and 4,6-dimethylpiperidine in the presence of a base such as triethylamine. For larger-scale production, industrial methods mirror laboratory synthesis but are optimized for yield and purity, employing techniques like continuous flow reactors and automated systems.
Biological Activity and Applications
The biological activity of tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring may bind to active sites within proteins, potentially inhibiting enzyme activity or modulating receptor function. These interactions suggest its potential utility in drug development, particularly for conditions where modulation of neurotransmitter systems is beneficial.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl N-(piperidin-4-ylmethyl)carbamate | C12H24N2O2 | Lacks methyl groups at positions 4 and 6 on the piperidine ring; used for similar applications. |
| tert-Butyl N-(3-methylpiperidin-2-yl)carbamate | C12H24N2O2 | Contains a methyl group at position 3; different pharmacological profile. |
| tert-Butyl (S)-(3,3-dimethylpiperidin-4-yl)carbamate | C12H24N2O2 | Features stereochemistry; potential differences in biological activity due to chirality. |
These compounds highlight the unique structural attributes of tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride that may confer distinct biological activities and therapeutic potentials.
Suppliers and Availability
tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride is available from various suppliers, including Anhorn Shop and AstaTech, with purity levels typically at 95% . The compound can be purchased in quantities ranging from 50 mg to 10 g, with delivery lead times around 10 working days .
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